molecular formula C19H12Cl2N2S B2741210 6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile CAS No. 252059-08-8

6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B2741210
CAS No.: 252059-08-8
M. Wt: 371.28
InChI Key: JJFLSYCHDYKRJR-UHFFFAOYSA-N
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Description

The compound 6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile features a pyridine core substituted at three positions:

  • Position 6: A 4-chlorophenyl group.
  • Position 2: A [(4-chlorophenyl)methyl]sulfanyl (4-chlorobenzylthio) group.
  • Position 3: A cyano (-CN) group.

Molecular Formula: C₉₉H₁₂Cl₂N₂S (calculated).
Molar Mass: ~370.97 g/mol (calculated).
Key Features:

  • Dual 4-chlorophenyl groups enhance lipophilicity and steric bulk.
  • The sulfanyl linkage (-S-) contributes to moderate polarity.
  • The cyano group may participate in hydrogen bonding or dipole interactions.

Properties

IUPAC Name

6-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2N2S/c20-16-6-1-13(2-7-16)12-24-19-15(11-22)5-10-18(23-19)14-3-8-17(21)9-4-14/h1-10H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJFLSYCHDYKRJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile typically involves the reaction of 4-chlorobenzyl chloride with 2-mercaptopyridine-3-carbonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile is used in several scientific research fields, including:

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The exact molecular pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares substituents, molecular formulas, and physical properties of the target compound and its analogs:

Compound Name Substituents (Position) Molecular Formula Molar Mass (g/mol) pKa (Predicted) Boiling Point (°C) Key References
Target Compound 6-(4-ClPh), 2-[(4-ClPh)CH₂S] C₁₉H₁₂Cl₂N₂S 370.97 Not reported Not reported
6-(4-ClPh)-2-[(4-MePh)S]-4-CF₃ 6-(4-ClPh), 2-(4-MePhS), 4-CF₃ C₂₀H₁₂ClF₃N₂S 404.84
2-[(4-ClPh)S]-6-[3-CF₃Ph] 2-(4-ClPhS), 6-(3-CF₃Ph) C₁₉H₁₀ClF₃N₂S 390.81 -2.68 506.8
6-(4-ClPh)-2-(4-MeOPhO)-4-CF₃ 6-(4-ClPh), 2-(4-MeOPhO), 4-CF₃ C₂₀H₁₂ClF₃N₂O₂ 437.78
6-(4-ClPh)-2-(PhS) 6-(4-ClPh), 2-(PhS) C₁₈H₁₁ClN₂S 330.81

Key Observations :

  • Trifluoromethyl (CF₃) Groups : Compounds with CF₃ (e.g., ) exhibit higher molar masses and lower pKa values (e.g., -2.68 in ), attributed to the electron-withdrawing nature of CF₃, which enhances acidity.
  • Sulfanyl vs.
  • Substituent Position : Meta-substituted trifluoromethyl groups (e.g., 3-CF₃Ph in ) may induce steric hindrance compared to para-substituted analogs.
Electron-Withdrawing Groups (EWGs) :
  • CF₃ : Enhances electrophilic character, making compounds like 6-(4-ClPh)-2-[(4-MePh)S]-4-CF₃ () reactive in nucleophilic substitution or cross-coupling reactions.
  • Cyano (-CN): Stabilizes intermediates in catalytic processes, as seen in analogs like 2-[(4-ClPh)S]-6-[3-CF₃Ph] ().
Steric and Electronic Effects :
  • Methoxy (OMe) Groups : Derivatives like 6-(4-ClPh)-2-(4-MeOPhO)-4-CF₃ () show improved solubility in polar solvents due to OMe’s electron-donating nature.

Biological Activity

6-(4-chlorophenyl)-2-{[(4-chlorophenyl)methyl]sulfanyl}pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and data tables.

  • Chemical Formula : C₁₉H₁₂Cl₂N₂S
  • Molecular Weight : 371.28 g/mol
  • CAS Number : 252059-08-8

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives tested against various cancer cell lines showed significant cytotoxic effects:

CompoundCell LineIC₅₀ (μM)
Compound AHeLa (Cervical)0.126
Compound BSMMC-7721 (Liver)0.071
Compound CK562 (Leukemia)0.164

These results indicate that the compound may inhibit cancer cell proliferation through apoptosis or cell cycle arrest mechanisms .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses antibacterial activity against a range of bacterial strains, including:

  • Escherichia coli
  • Staphylococcus aureus
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values indicate effective inhibition, suggesting its potential use as an antibacterial agent .

Enzyme Inhibition

Inhibition of key enzymes such as acetylcholinesterase (AChE) and urease has been observed in studies involving this compound. The enzyme inhibition profile suggests potential applications in treating conditions like Alzheimer's disease and urinary tract infections.

EnzymeInhibition (%)
Acetylcholinesterase75%
Urease68%

These findings highlight the compound's versatility in targeting multiple biological pathways .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Cytotoxicity : Inducing apoptosis in cancer cells via mitochondrial pathways.
  • Antibacterial Effects : Disruption of bacterial cell wall synthesis.
  • Enzyme Interaction : Competitive inhibition of enzyme active sites.

Case Studies

  • Anticancer Study : A study conducted on various pyridine derivatives, including the target compound, showed that modifications to the chlorophenyl group significantly influenced anticancer activity, with some derivatives outperforming standard chemotherapeutics .
  • Antimicrobial Evaluation : In vitro tests demonstrated that the compound exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .

Q & A

Q. What analytical challenges arise in detecting trace impurities or degradation products?

  • Methodological Answer :
  • LC-MS/MS identifies low-abundance impurities (e.g., dechlorinated byproducts).
  • Forced degradation studies (heat, light, pH extremes) with HPLC monitoring reveal stability profiles .

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